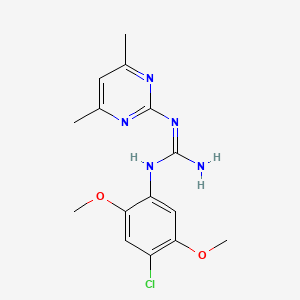![molecular formula C23H24ClN3O4 B5436471 ethyl 4-[2-(benzoylamino)-3-(2-chlorophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5436471.png)
ethyl 4-[2-(benzoylamino)-3-(2-chlorophenyl)acryloyl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[2-(benzoylamino)-3-(2-chlorophenyl)acryloyl]-1-piperazinecarboxylate, commonly known as BAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BAC is a member of the piperazine family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of BAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. BAC has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, BAC has been shown to inhibit the replication of viruses and fungi by disrupting their cellular processes.
Biochemical and Physiological Effects:
BAC has a range of biochemical and physiological effects, including the inhibition of cell growth and the disruption of cellular processes. Additionally, BAC has been shown to induce apoptosis in cancer cells, inhibit viral and fungal replication, and exhibit anti-inflammatory properties. The exact mechanisms by which BAC exerts its effects are not fully understood and require further investigation.
実験室実験の利点と制限
One of the primary advantages of using BAC in lab experiments is its ability to exhibit a range of biochemical and physiological effects. Additionally, BAC is a synthetic compound, which means that it can be easily produced in large quantities for use in experiments. However, there are also limitations to using BAC in lab experiments. The complex synthesis method and potential safety hazards associated with the compound require careful attention to detail and strict adherence to safety protocols.
将来の方向性
There are several future directions for the research and development of BAC. One potential area of interest is the development of new therapeutics for the treatment of cancer, viral, and fungal infections. Additionally, further investigation into the mechanism of action of BAC is necessary to fully understand its biochemical and physiological effects. Finally, the development of new and improved synthesis methods for BAC could lead to more efficient and cost-effective production of the compound.
合成法
The synthesis of BAC involves the reaction between piperazine and ethyl 4-(2-chlorophenyl)-2-oxo-1-piperazinecarboxylate in the presence of benzoyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to produce the final product, BAC. The synthesis of BAC is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学的研究の応用
BAC has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. One of the primary areas of interest is the development of new drugs for the treatment of various diseases. BAC has been shown to exhibit antitumor, antifungal, and antiviral activities, making it a promising candidate for the development of new therapeutics.
特性
IUPAC Name |
ethyl 4-[(Z)-2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-2-31-23(30)27-14-12-26(13-15-27)22(29)20(16-18-10-6-7-11-19(18)24)25-21(28)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3,(H,25,28)/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAPEDZOTIZZNT-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(=CC2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)/C(=C/C2=CC=CC=C2Cl)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5436388.png)
![3-(benzylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5436390.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5436399.png)
![1-(4-tert-butylphenyl)ethanone O-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5436412.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5436419.png)
![(3aS*,6aR*)-5-(1-benzofuran-2-ylcarbonyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5436431.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5436437.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5436452.png)
![methyl 1-{[(4-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5436455.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5436465.png)

![N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide](/img/structure/B5436474.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5436478.png)